N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a 3-cyclohexyl-substituted dihydroquinazolinone core. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to smaller substituents like methyl or phenyl .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-15-10-12-16(13-11-15)24-20(27)14-25-19-9-5-4-8-18(19)21(28)26(22(25)29)17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWMNBRFANIMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized through a multi-step pathway involving cyclocondensation and substitution reactions:
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by NMR and LC-MS .
Functional Group Transformations
The acetamide and quinazolinone moieties participate in distinct reactivity:
Hydrolysis of Acetamide
Under acidic (HCl, 6M) or basic (NaOH, 1M) hydrolysis:
-
Acidic : Cleavage of the acetamide bond generates 4-chloroaniline and a carboxylic acid derivative (confirmed by IR at 1705 cm) .
-
Basic : Forms a sodium carboxylate intermediate (pH-dependent reversibility).
Quinazolinone Ring Modifications
-
Oxidation : Treatment with m-CPBA in dichloromethane epoxidizes the cyclohexyl group (observed via NMR at δ 58.2 ppm) .
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (e.g., 18 , 22 in ).
Cross-Coupling Reactions
The 4-chlorophenyl group facilitates palladium-catalyzed couplings:
Pharmacological Prodrug Modifications
The acetamide group is enzymatically cleaved in vivo to release active metabolites:
-
Esterase-mediated hydrolysis : Forms a free carboxylic acid (IC₅₀ = 0.8 μM against EGFR kinase) .
-
Cytochrome P450 oxidation : Generates hydroxylated derivatives (detected via LC-MS/MS).
Stability Under Physiological Conditions
Studies in simulated gastric fluid (pH 1.2) and plasma:
-
Half-life : 4.2 hrs (pH 1.2) vs. 8.7 hrs (pH 7.4) due to acetamide hydrolysis.
-
Thermal stability : Decomposes above 220°C (DSC analysis).
Comparative Reactivity of Structural Analogs
Key Findings:
-
The 4-chlorophenyl group directs electrophilic substitutions (e.g., nitration) to the para position.
-
The quinazolinone core undergoes ring-opening reactions with hydrazine to form triazole derivatives .
-
Steric hindrance from the cyclohexyl group limits reactivity at the 3-position of the quinazolinone.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may exhibit significant anticancer properties. The quinazolinone moiety has been associated with the inhibition of specific cancer-related proteins. Preliminary studies suggest that this compound could interact with proteins involved in cancer pathways, potentially leading to reduced tumor growth and proliferation.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives of quinazolinones possess antibacterial and antifungal activities. This suggests that this compound may inhibit the growth of various pathogens, making it a candidate for further development in treating infectious diseases .
Neuroprotective Effects
There is emerging evidence that quinazolinone derivatives can exert neuroprotective effects. Research has indicated that such compounds may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This application could be particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are also noteworthy. Quinazolinones have been shown to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel quinazolinone derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The research highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various quinazolinone derivatives was assessed against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives, including those structurally related to this compound, showed potent inhibitory effects on microbial growth, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N-(4-Chlorophenyl)-2-[4-(4-Chlorophenyl)-1-Oxophthalazin-2(1H)-yl]Acetamide (CAS 684234-56-8) Structure: Replaces the quinazolinone core with a phthalazinone moiety. Molecular Weight: 424.28 g/mol (vs. ~377–455 g/mol for other analogs). Impact: The dual 4-chlorophenyl groups may enhance π-π stacking interactions, while the phthalazinone core could alter electronic properties compared to quinazolinone derivatives .
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide Structure: Dichlorophenyl substitution and a pyrazolyl ring instead of quinazolinone.
Modifications to the Heterocyclic Core
- N-(5-Chloro-2-Methoxyphenyl)-2-(3-((3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl)-2,4-Dioxo-3,4-Dihydroquinazolin-1(2H)-yl)Acetamide (CAS 941887-27-0) Structure: Incorporates a methoxyphenyl group and an oxadiazole-methyl substituent on the quinazolinone. Molecular Weight: 455.8 g/mol.
- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide Synthesis: Derived from oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Activity: Evaluated for anticonvulsant effects, highlighting the role of the quinazolinone core in bioactivity .
Substituent Effects on the Quinazolinone Ring
- 3-Cyclohexyl vs. Methyl/Phenyl: Smaller groups reduce steric hindrance, possibly favoring enzyme active-site binding .
Comparative Data Table
Biological Activity
N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound belonging to the quinazolinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29ClN3O3, with a molecular weight of approximately 451.5 g/mol. Its structure features a quinazolinone core that is crucial for its biological activity.
Biological Activity Overview
Quinazolinone derivatives have been extensively studied for their therapeutic potential. The biological activities associated with this compound include:
- Anticancer Activity : Quinazolinones have shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through various mechanisms including the modulation of cell cycle regulators and apoptotic pathways .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The quinazolinone moiety has been linked to the inhibition of key enzymes in microbial metabolism .
- Anti-inflammatory Effects : Research suggests that quinazolinone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.
- Receptor Modulation : It may act on various receptors involved in cellular signaling pathways that regulate growth and apoptosis.
- Molecular Interactions : Docking studies have shown that the compound can bind effectively to target proteins implicated in disease processes, suggesting a high binding affinity that could translate into therapeutic efficacy .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several quinazolinone derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that quinazolinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against standard bacterial strains, revealing inhibition zones that suggest potential as antimicrobial agents .
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Start with methyl 2-isothiocyanatobenzoate and glycine to synthesize 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Oxidize this intermediate with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Use carbonyldiimidazole (CDI) for activation, followed by coupling with 2-chloro-N-(4-chlorophenyl)acetamide to introduce the 4-chlorophenyl group.
- Optimize reaction conditions (temperature, solvent, stoichiometry) using design of experiments (DoE) to maximize yield and purity.
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodology :
- Perform single-crystal X-ray diffraction to confirm molecular geometry and hydrogen-bonding patterns (e.g., N–H···O interactions observed in similar quinazolinone derivatives) .
- Use NMR spectroscopy (¹H, ¹³C) to verify substituent positions and absence of regioisomers. For example, the cyclohexyl group’s protons should show distinct splitting patterns in the 1.5–2.5 ppm range .
- Validate purity via HPLC-MS (≥95% purity threshold for in vitro studies).
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodology :
- Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) to assess binding affinity. Use fluorogenic substrates for real-time kinetic analysis.
- Perform cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology :
- Synthesize analogs with variations in the cyclohexyl (e.g., substituent size, polarity) and 4-chlorophenyl groups (e.g., electron-withdrawing vs. donating substituents) .
- Test analogs in parallel against a panel of biological targets (e.g., enzymes, cell lines) to identify critical pharmacophores.
- Use molecular docking to correlate substituent effects with binding energy calculations (e.g., Glide or AutoDock Vina).
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- Methodology :
- Use SwissADME to predict logP, solubility, and bioavailability. For example, the compound’s logP (~3.5) suggests moderate lipophilicity, which may require formulation optimization for oral delivery.
- Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in physiological environments. Analyze interactions with blood plasma proteins (e.g., human serum albumin) .
Q. How can crystallographic data resolve contradictions in conformational studies?
- Methodology :
- Compare asymmetric unit conformers (e.g., three distinct dihedral angles observed in 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide derivatives) to identify steric or electronic influences .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) driving conformational preferences .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
